molecular formula C9H11N3O B092025 1'(Or 2')-(isopropylidene)isonicotinohydrazide CAS No. 4813-04-1

1'(Or 2')-(isopropylidene)isonicotinohydrazide

Cat. No. B092025
CAS RN: 4813-04-1
M. Wt: 177.2 g/mol
InChI Key: LRCPYBHPYVZWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(isopropylidene)isonicotinohydrazide, also known as INH-I, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazides and is structurally similar to isoniazid, a well-known anti-tuberculosis drug.

Mechanism Of Action

The exact mechanism of action of 1-(isopropylidene)isonicotinohydrazide is not fully understood. However, it is believed to act by inhibiting the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms and cancer cells. It has also been suggested that this compound may exert its anticancer effects by inducing apoptosis, a process of programmed cell death.

Biochemical And Physiological Effects

1-(isopropylidene)isonicotinohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, it has been found to possess anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(isopropylidene)isonicotinohydrazide in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on 1-(isopropylidene)isonicotinohydrazide. One area of interest is the development of more potent derivatives of this compound with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential use of 1-(isopropylidene)isonicotinohydrazide in combination with other drugs for the treatment of various diseases warrants further investigation.

Scientific Research Applications

1-(isopropylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antiviral, and anticancer properties. In addition, it has been found to exhibit anti-inflammatory and antioxidant activities.

properties

CAS RN

4813-04-1

Product Name

1'(Or 2')-(isopropylidene)isonicotinohydrazide

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

IUPAC Name

N-(propan-2-ylideneamino)pyridine-4-carboxamide

InChI

InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-6H,1-2H3,(H,12,13)

InChI Key

LRCPYBHPYVZWBL-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)C1=CC=NC=C1)C

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C

Other CAS RN

4813-04-1

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A four neck flask (1 liter) equipped with a thermometer, a reflux condenser and a stirrer was charged with 68.5 g (0.5 mol) of isonicotinohydrazide and 500 ml of acetone and then heated under reflux for 24 hours. The reaction liquid was cooled down to 20° C. or lower, and then crystal was filtered off and dried under reduced pressure, whereby the intended compound (white crystal) was obtained.
Quantity
68.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

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